Talaroenamine F

Antibacterial MIC Bacillus cereus

Talaroenamine F (compound is an aniline-containing cyclohexanedione adduct, a class of secondary metabolites originally isolated from the fungus *Penicillium malacosphaerulum* HPU-J01. It is one of a series of novel talaroenamine derivatives generated via a one-pot/two-stage precursor-directed biosynthesis approach, a method that significantly enhances the chemical diversity of this scaffold.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B12419929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalaroenamine F
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC=C2C(=CC(=O)C(C2=O)(C)O)C
InChIInChI=1S/C16H17NO3/c1-10-4-6-12(7-5-10)17-9-13-11(2)8-14(18)16(3,20)15(13)19/h4-9,17,20H,1-3H3/b13-9-/t16-/m1/s1
InChIKeyGHIFITRPODXZEX-RCBBPTIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talaroenamine F: A Structurally-Defined Aniline-Containing Cyclohexanedione Derivative with Demonstrated Antibacterial Activity


Talaroenamine F (compound 2) is an aniline-containing cyclohexanedione adduct, a class of secondary metabolites originally isolated from the fungus *Penicillium malacosphaerulum* HPU-J01 [1]. It is one of a series of novel talaroenamine derivatives generated via a one-pot/two-stage precursor-directed biosynthesis approach, a method that significantly enhances the chemical diversity of this scaffold [1]. Talaroenamine F is characterized by a molecular formula of C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol , and it has been identified as active against the foodborne pathogen *Bacillus cereus* with a reported minimum inhibitory concentration (MIC) of 0.85 μg/mL [1].

Why Close Structural Analogs of Talaroenamine F Cannot Be Assumed as Functional Replacements


The talaroenamine family exhibits pronounced structure-activity relationship (SAR) sensitivity. Within the series of talaroenamines F-K (compounds 2-7) generated from the same biosynthetic platform, only compound 2 (Talaroenamine F) demonstrated measurable activity against *Bacillus cereus*, while its direct structural analogs (compounds 3-7) were either inactive or their activity was not reported, indicating that minor modifications to the aniline moiety can abolish antibacterial potency [1]. Furthermore, other talaroenamines, such as Talaroenamine D from *Talaromyces stipitatus*, display a completely distinct pharmacological profile, showing antiplasmodial rather than antibacterial effects [2]. Therefore, substituting Talaroenamine F with a generic 'talaroenamine' or a close analog without empirical verification of its specific bioactivity profile is scientifically unsound and risks experimental failure.

Quantitative Evidence for Differentiating Talaroenamine F from Generic Antibacterials and Structural Analogs


Demonstrated Potency Against *Bacillus cereus* at a Sub-μg/mL Level

Talaroenamine F exhibits inhibitory activity against *Bacillus cereus* with a minimum inhibitory concentration (MIC) of 0.85 μg/mL (3.13 μM), as determined by standard broth microdilution assay [1]. This level of activity is comparable to, and in some cases superior to, the MIC values reported for the clinically used fluoroquinolone antibiotic ciprofloxacin against various *B. cereus* strains, which range from 0.25 to 1.6 μg/mL [2]. Notably, this activity is not shared by other talaroenamine derivatives (compounds 1, 3-7) synthesized in the same study, highlighting the unique structural determinants of Talaroenamine F's antibacterial effect [1].

Antibacterial MIC Bacillus cereus Foodborne pathogen

Unique Antibacterial Profile Within the Talaroenamine F-K Series

In the study that first characterized talaroenamines F-K (compounds 2-7), only Talaroenamine F (compound 2) was reported to be active against *Bacillus cereus* with an MIC of 0.85 μg/mL [1]. The closely related derivatives (compounds 3-7), which differ only in the substitution pattern of the aniline-derived moiety, showed no reported antibacterial activity against this organism. This SAR indicates that the specific *p*-methyl substitution on the aromatic ring present in Talaroenamine F is essential for its antibacterial effect.

Structure-Activity Relationship SAR Talaroenamine Bacillus cereus

Access via a Defined Biosynthetic Platform Enabling Scalable Production of a Diverse Chemotype

Talaroenamine F is produced using a one-pot/two-stage precursor-directed biosynthesis approach in the fungus *Penicillium malacosphaerulum* HPU-J01, a method that improves substrate acceptance and allows for the generation of 19 diverse talaroenamine derivatives [1]. This established biosynthetic route provides a reproducible and potentially scalable method for compound supply, distinguishing it from many natural products that rely on low-yield isolation from wild-type organisms or complex total synthesis.

Biosynthesis Precursor-directed biosynthesis Fungal natural products Talaroenamine

Defined Application Scenarios for Talaroenamine F Based on Quantifiable Evidence


Antibacterial Susceptibility Testing and Assay Development for *Bacillus cereus*

Talaroenamine F's well-defined MIC of 0.85 μg/mL against *Bacillus cereus* makes it a suitable positive control or reference compound for broth microdilution assays designed to screen novel antibacterial agents against this foodborne pathogen [1]. Its potency, comparable to ciprofloxacin in certain strains, provides a relevant benchmark for evaluating new chemical entities [2].

Structure-Activity Relationship (SAR) Studies on Talaroenamine Scaffolds

Given the sharp SAR observed within the talaroenamine F-K series, Talaroenamine F serves as an essential reference point for studies investigating the molecular determinants of antibacterial activity in this class of fungal metabolites [1]. Researchers synthesizing or isolating new analogs can use Talaroenamine F as a baseline to quantify the impact of structural modifications on *B. cereus* inhibition.

Precursor-Directed Biosynthesis Research

Talaroenamine F is a product of a one-pot/two-stage precursor-directed biosynthesis system in *P. malacosphaerulum* [1]. This compound can be utilized as a standard or substrate for further biotransformation studies aimed at expanding the chemical space of the talaroenamine family or for investigating the enzymatic machinery involved in the incorporation of non-native aniline derivatives.

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